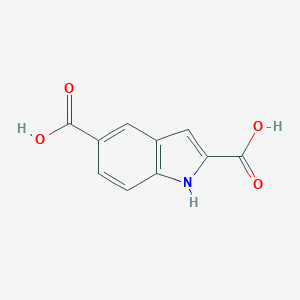

1H-インドール-2,5-ジカルボン酸

概要

説明

Synthesis Analysis

The synthesis of 1H-indole-2,5-dicarboxylic Acid and related derivatives involves various chemical routes. One approach includes starting from 1H-indole-2-carboxylic acids as core compounds and employing specific reagents and conditions to introduce additional functional groups or modify existing ones. For instance, synthesis routes may involve treating 1-Propyl-1H-indole-2-carboxylic acid with reagents like oxalyl chloride and secondary amines to form specific derivatives, highlighting the versatility of indole-based carboxylic acids in synthetic chemistry (G. Raju et al., 2015).

Molecular Structure Analysis

The molecular structure of 1H-indole-2,5-dicarboxylic Acid derivatives has been extensively characterized using techniques such as IR, 1H and 13C NMR, mass spectral data, and elemental analysis. These methods provide detailed information about the chemical environment, bonding, and functional groups present in the molecules, contributing to a comprehensive understanding of their structural attributes (G. Ganga Reddy et al., 2022).

Chemical Reactions and Properties

Indole carboxylic acids participate in various chemical reactions, demonstrating unique reactivity patterns due to the presence of the indole core and carboxylic acid functionalities. They are involved in coupling reactions, such as those catalyzed by Rh(III) for selective bond formation, showcasing their potential in synthetic organic chemistry for constructing complex molecules (Jing Zheng et al., 2014).

Physical Properties Analysis

The physical properties of 1H-indole-2,5-dicarboxylic Acid and its derivatives, such as solubility, melting points, and crystalline structure, are essential for understanding their behavior in various environments. These properties are influenced by the molecular structure and the presence of functional groups, which can affect the compound's stability, reactivity, and interaction with other molecules. Studies on indole carboxylic acids have revealed insights into their crystal and molecular structures, utilizing techniques like X-ray diffraction (Barbara Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties of 1H-indole-2,5-dicarboxylic Acid, including reactivity, acidity, and potential for forming derivatives, are central to its applications in synthetic chemistry. These properties are determined by the indole core and the functional groups attached to it, enabling the compound to undergo various chemical transformations. Research has explored the reactivity of indole carboxylic acids towards different reagents and conditions, providing valuable information for their use in the synthesis of biologically active molecules and materials (Y. Murakami, 1987).

科学的研究の応用

医薬品化学:創薬と合成

1H-インドール-2,5-ジカルボン酸: は医薬品化学における貴重な足場です。そのインドールコアは、様々な生物学的標的に対する相互作用能力により、多くの医薬品に共通するモチーフです。 研究者らは、癌、HIV、心臓血管疾患などの病状の治療における潜在的な用途のために、その誘導体を調査してきました . この化合物の汎用性により、改善された有効性と安全性プロファイルを備えた新規治療薬の開発が可能になります。

農業:植物の生育と保護

農業において、1H-インドール-2,5-ジカルボン酸誘導体は、植物の生育調節と防御機構において役割を果たします。 それらは、天然の植物ホルモンであるインドール-3-酢酸と構造的に関連しており、根とシュートの生育に影響を与えることができ、害虫や病気に対する抵抗性を高めることができます .

材料科学:ポリマー合成

1H-インドール-2,5-ジカルボン酸のジカルボン酸官能基により、それはポリマー合成の候補となり、テレフタル酸に対する再生可能な代替として役立つ可能性があります。 これは、生分解性プラスチック、繊維、およびその他のポリマー材料の製造に使用できる可能性があります .

環境科学:生物修復

1H-インドール-2,5-ジカルボン酸: とその誘導体は、環境生物修復の取り組みに貢献する可能性があります。 インドール系化合物は、汚染物質の生分解プロセスに関与し、汚染された環境の解毒と修復を支援することができます

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which include 1h-indole-2,5-dicarboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Pharmacokinetics

The compound’s physical properties such as its predicted density of 1616±006 g/cm3 and boiling point of 578.5±30.0 °C may influence its bioavailability.

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . For instance, certain indole derivatives have shown inhibitory activity against influenza A .

Action Environment

The action, efficacy, and stability of 1H-Indole-2,5-dicarboxylic Acid can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in some organic solvents such as ethanol, chloroform, and dichloromethane . This solubility can affect the compound’s bioavailability and, consequently, its efficacy. Additionally, the compound should be stored at 2-8°C to maintain its stability .

特性

IUPAC Name |

1H-indole-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-1-2-7-6(3-5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUABQYJAPOQWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

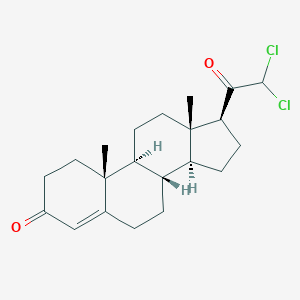

C1=CC2=C(C=C1C(=O)O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401790 | |

| Record name | 1H-indole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117140-77-9 | |

| Record name | 1H-indole-2,5-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1H-indole-2,5-dicarboxylic acid considered a potential linker for creating molecules that target the minor groove of DNA?

A: Molecular modeling studies have indicated that the structure of 1H-indole-2,5-dicarboxylic acid makes it a suitable candidate for linking two netropsin-like units. This linking strategy is hypothesized to create bis-netropsin analogues that can bind effectively within the minor groove of DNA. [, , ]

Q2: What modifications to the netropsin moieties were explored in conjunction with using 1H-indole-2,5-dicarboxylic acid as a linker?

A: Researchers investigated replacing the typical N-methylpyrrole building block within the netropsin units with alternative heterocyclic structures. These alternatives included N-isopentylpyrrole, 5-methylthiophene, and 5-isopropylthiazole. This approach aimed to assess the impact of these modifications on the biological activity of the resulting bis-netropsin analogues. []

Q3: What biological activity did the synthesized compounds, incorporating 1H-indole-2,5-dicarboxylic acid and modified netropsin units, exhibit?

A: Several of the synthesized compounds demonstrated notable antimicrobial activity. This activity was observed against a range of gram-positive and gram-negative bacteria, as well as against certain fungal species. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-2,4,6-trimethyl-(9CI)](/img/structure/B40861.png)

![Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B40877.png)